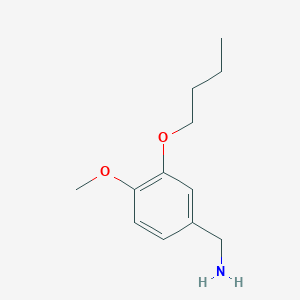
3-n-Butoxy-4-methoxybenzylamine
Cat. No. B8315085
M. Wt: 209.28 g/mol
InChI Key: BJULXWKZYDJATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04978665
Procedure details


A mixture comprising 7.32 g of 4,5-dichIoro-6-ethoxy-3(2H)pyridazinone prepared in Reference Example 2, 21.95 g of 3-n-butoxy-4-methoxybenzylamine, 60 ml of 1,4-dioxane and 60 ml of water, was refluxed under stirring for 15 hours. Then, most 1,4-dioxane was distilled off under reduced pressure, and dilute hydrochloric acid was added for acidification. Then, chloroform was added thereto, and the mixture was vigorously shaked. The precipitated crystals were separated by filtration, and the chloroform layer of the filtrate was subjected to liquid separation and washed with water and dried over sodium sulfate. Then, the solvent was distilled off to obtain a light yellow oily substance. The product was crystallized from n-propanol-di-i-propyl ether (1:9 v/v), to obtain 10.48 g of the above identified compound having a melting point of from 117° to 118° C. as colorless crystals.




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:12])[NH:4][N:5]=[C:6]([O:9][CH2:10][CH3:11])[C:7]=1Cl.[CH2:13]([O:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[O:26][CH3:27])[CH2:21][NH2:22])[CH2:14][CH2:15][CH3:16].O1CCOCC1>O>[Cl:1][C:2]1[C:3](=[O:12])[NH:4][N:5]=[C:6]([O:9][CH2:10][CH3:11])[C:7]=1[NH:22][CH2:21][C:20]1[CH:23]=[CH:24][C:25]([O:26][CH3:27])=[C:18]([O:17][CH2:13][CH2:14][CH2:15][CH3:16])[CH:19]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.32 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(NN=C(C1Cl)OCC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
21.95 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OC=1C=C(CN)C=CC1OC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then, most 1,4-dioxane was distilled off under reduced pressure, and dilute hydrochloric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added for acidification
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, chloroform was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated crystals were separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the chloroform layer of the filtrate was subjected to liquid separation
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then, the solvent was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a light yellow oily substance
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was crystallized from n-propanol-di-i-propyl ether (1:9 v/v)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 10.48 g of the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of from 117° to 118° C.
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(NN=C(C1NCC1=CC(=C(C=C1)OC)OCCCC)OCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
